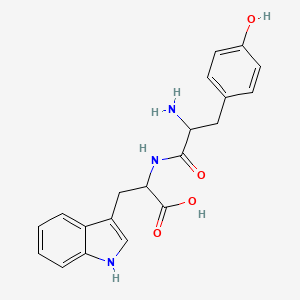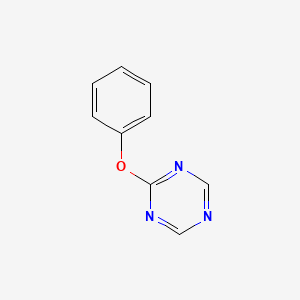
2-Phenoxy-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1,3,5-triazine is an organic compound that belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxy-1,3,5-triazine can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with phenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like acetone at low temperatures (0-5°C) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves a similar approach but on a larger scale. The use of phase-transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and more cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid and phenol.
Aminolysis: Reaction with aliphatic amines can lead to the formation of dendrimers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, with reactions typically occurring in solvents like dichloromethane or acetone.
Hydrolysis: This reaction requires water and elevated temperatures.
Aminolysis: Aliphatic amines are used, often in the presence of a base.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups.
Hydrolysis: Cyanuric acid and phenol.
Aminolysis: Dendrimers with triazine cores.
Scientific Research Applications
2-Phenoxy-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3,5-triazine varies depending on its application:
Antimicrobial Activity: The compound interferes with bacterial cell wall synthesis, leading to cell death.
Anticancer Activity: It can induce apoptosis in cancer cells by disrupting various signaling pathways.
Cardiogenetic Activity: The compound promotes the differentiation of stem cells into cardiomyocytes, aiding in cardiac repair.
Comparison with Similar Compounds
2-Phenoxy-1,3,5-triazine can be compared with other triazine derivatives such as:
Melamine: Known for its use in resins and plastics.
Cyanuric Chloride: A precursor for many triazine derivatives.
Benzoguanamine: Used in the manufacture of resins.
Uniqueness
This compound stands out due to its phenoxy group, which imparts unique chemical properties and reactivity compared to other triazines. This makes it particularly valuable in the synthesis of specialized materials and in biomedical research .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-phenoxy-1,3,5-triazine |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H |
InChI Key |
OBXUKZGSGNXPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868297.png)
![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)
![1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine](/img/structure/B13868304.png)
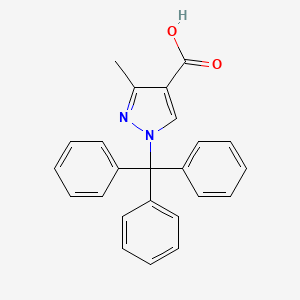
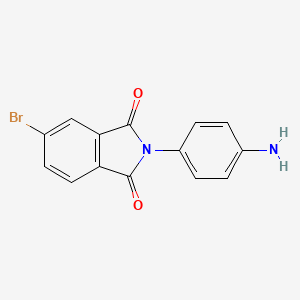
![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)

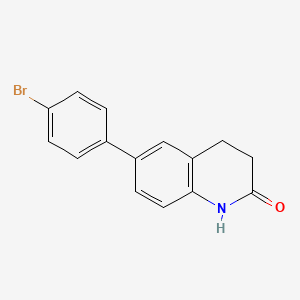
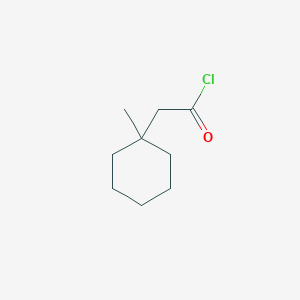
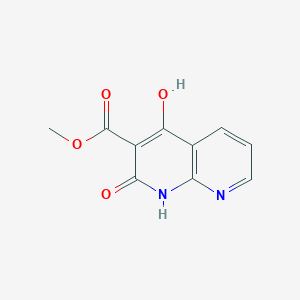
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)
